Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-
Overview
Description
Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- is a useful research compound. Its molecular formula is C13H8ClF3N2O and its molecular weight is 300.66. The purity is usually 95%.
BenchChem offers high-quality Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Pharmacological Effects
Phenolic compounds like Chlorogenic Acid (CGA) have been widely studied for their extensive pharmacological benefits, including antioxidant activity, anti-inflammatory effects, and modulation of lipid and glucose metabolism. CGA exhibits therapeutic roles such as cardioprotective, neuroprotective, and hepatoprotective effects, among others, highlighting the pharmacological significance of phenolic compounds in treating various disorders such as diabetes, obesity, and cardiovascular diseases (Naveed et al., 2018).
Antimicrobial and Environmental Applications
The antimicrobial properties of phenolic compounds, such as triclosan, have been documented, particularly their effectiveness against a range of bacteria and their potential environmental persistence and toxicity. This dual role underscores the importance of phenolic compounds in developing antimicrobial agents while also highlighting the need for understanding their environmental impact (Bedoux et al., 2012).
Antioxidant Additives in Oils
Research on phenolic compounds has extended to their application as antioxidant additives in oils, with studies identifying phenolic compounds that can act as metal deactivators and antioxidants. This application is critical for enhancing oil stability and performance (Alexanyan et al., 2019).
Immunomodulatory Activities
Polyphenols, including phenolic acids, have been shown to exhibit immunomodulatory activities, affecting various aspects of the immune system. These effects are crucial for understanding how dietary polyphenols can influence human health and immune responses (Sobhani et al., 2020).
Disinfectant and Antimicrobial Uses
Phenol and its derivatives, recognized for their antimicrobial properties, have been utilized as disinfectants and microbicides. These compounds' effectiveness against bacteria like Pseudomonas aeruginosa demonstrates their potential in preventing hospital-acquired infections (Lestari et al., 2023).
Environmental Monitoring and Pesticide Analysis
Studies on the environmental monitoring of pesticides, including phenol derivatives, have provided insights into the distribution and impact of these compounds. Understanding the behavior of phenolic pesticides in the environment is essential for assessing exposure risks and environmental health (Egeghy et al., 2011).
Adsorption and Wastewater Treatment
The adsorption properties of phenolic compounds in wastewater treatment highlight their utility in environmental remediation. Studies on various adsorbents for phenol removal from wastewater underscore the importance of phenolic compounds in pollution control (Cordova Villegas et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-[(E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]iminomethyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O/c14-10-5-9(13(15,16)17)7-19-12(10)18-6-8-3-1-2-4-11(8)20/h1-7,20H/b18-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYHQEKGIRCDMV-NGYBGAFCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425170 | |
Record name | Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303090-94-0 | |
Record name | Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.